molecular formula C17H17N3 B1311667 (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 229978-45-4

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B1311667
CAS No.: 229978-45-4
M. Wt: 263.34 g/mol
InChI Key: MTAUJUYSNPSXBW-HOTGVXAUSA-N
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Description

(2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a chiral heterocyclic compound featuring an imidazo[1,2-a]imidazole core with two phenyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with diamines in the presence of a catalyst. For instance, the condensation of benzil with ethylenediamine under acidic conditions can yield the desired imidazo[1,2-a]imidazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction can occur at the imidazole ring, potentially yielding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    Imidazole: A simpler structure with a single imidazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Triazole: Features a five-membered ring with three nitrogen atoms.

Uniqueness: (2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its chiral nature and the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural complexity allows for a broader range of applications compared to simpler imidazole derivatives.

This compound’s distinct properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology

Properties

IUPAC Name

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUJUYSNPSXBW-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=N[C@@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451398
Record name CTK4F0654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229978-45-4
Record name CTK4F0654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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